Reduced Lipophilicity (XlogP) of the Five-Membered Oxolane Ring Compared to the Six-Membered Oxane Analog
The target compound demonstrates a lower computed octanol-water partition coefficient (XlogP = 5.3) compared to its direct six-membered ring analog, 2-[(oxan-2-yl)sulfanyl]ethyl decanoate (XlogP = 5.7), as calculated by authoritative cheminformatics databases [1]. This 0.4 log unit reduction corresponds to an approximately 2.5-fold lower lipophilicity, which can significantly influence passive membrane permeability, protein binding, and in vivo distribution [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 5.3 |
| Comparator Or Baseline | 2-[(Oxan-2-yl)sulfanyl]ethyl decanoate (CAS 184375-33-5); XlogP = 5.7 |
| Quantified Difference | ΔXlogP = –0.4 (target is less lipophilic by a factor of ~2.5) |
| Conditions | Computed property; consistent methodology applied across databases (Chem960 and Molaid computational pipelines) |
Why This Matters
Reduced lipophilicity can improve aqueous solubility and reduce non-specific tissue binding, which may be advantageous in biological assay contexts or when designing molecules with balanced ADME profiles.
- [1] Molaid. 2-[(Oxan-2-yl)sulfanyl]ethyl decanoate (CAS 184375-33-5) – Computed Properties. https://www.molaid.com/MS_23951 (accessed May 2026). View Source
- [2] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. (General principle supporting logP impact on drug-like properties). View Source
